

Crystal Structure of 1,2,3,4-Cyclobutanetetracarboxylic Acid: A Technical Guide

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Compound of Interest

Compound Name: 1,2,3,4-Cyclobutanetetracarboxylic acid

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystal structure of **1,2,3,4-cyclobutanetetracarboxylic acid**, a versatile building block in crystal engineering and supramolecular chemistry. Its rigid cyclobutane core and multiple carboxylic acid functionalities allow for the construction of complex architectures such as co-crystals and metal-organic frameworks (MOFs), making it a molecule of significant interest in materials science and drug delivery systems.

Crystallographic Data

The crystal structure of the dihydrate of cis,trans,cis-**1,2,3,4-cyclobutanetetracarboxylic acid** has been determined by single-crystal X-ray diffraction.^[1] The crystallographic data, sourced from the Crystallography Open Database (COD) under the deposition number 1505446, is summarized in the table below.^[1]

Parameter	Value
Chemical Formula	C ₈ H ₁₂ O ₁₀
Formula Weight	268.17 g/mol
Crystal System	Monoclinic
Space Group	P 1 21/c 1
Unit Cell Dimensions	
a	6.081 Å
b	15.034 Å
c	12.304 Å
α	90.00°
β	102.928°
γ	90.00°
Volume	1096.5 Å ³
Z	4
Density (calculated)	1.623 g/cm ³
Residual Factor (R)	0.0664
Associated Publication	Mei, X.; Liu, S.; Wolf, C. Org. Lett. 2007, 9 (14), 2729–2732.

Experimental Protocols

Synthesis of 1,2,3,4-Cyclobutanetetracarboxylic Acid

The synthesis of **1,2,3,4-cyclobutanetetracarboxylic acid** is typically achieved through the photodimerization of maleic anhydride or its derivatives, followed by hydrolysis of the resulting dianhydride.

Step 1: Photodimerization of Maleic Anhydride

A solution of maleic anhydride in a suitable solvent, such as ethyl acetate, is irradiated with UV light (e.g., 300 nm) in a photochemical reactor. The [2+2] cycloaddition reaction leads to the formation of cyclobutane-1,2,3,4-tetracarboxylic dianhydride. The reaction is typically stirred for 24 hours to ensure completion. The resulting white solid product is collected by filtration and dried under vacuum.

Step 2: Hydrolysis to **1,2,3,4-Cyclobutanetetracarboxylic Acid**

The cyclobutane-1,2,3,4-tetracarboxylic dianhydride is then hydrolyzed to the corresponding tetracarboxylic acid. This can be achieved by heating the dianhydride in the presence of an acid, such as hydrochloric acid, or by recrystallization from hot water. For instance, the dianhydride can be refluxed with hydrochloric acid for several hours, after which the solution is cooled to room temperature, concentrated, and dried to yield white, sheet-like crystals of **1,2,3,4-cyclobutanetetracarboxylic acid**.

Single Crystal Growth of **1,2,3,4-Cyclobutanetetracarboxylic Acid Dihydrate**

Single crystals suitable for X-ray diffraction can be grown by slow evaporation from an aqueous solution.

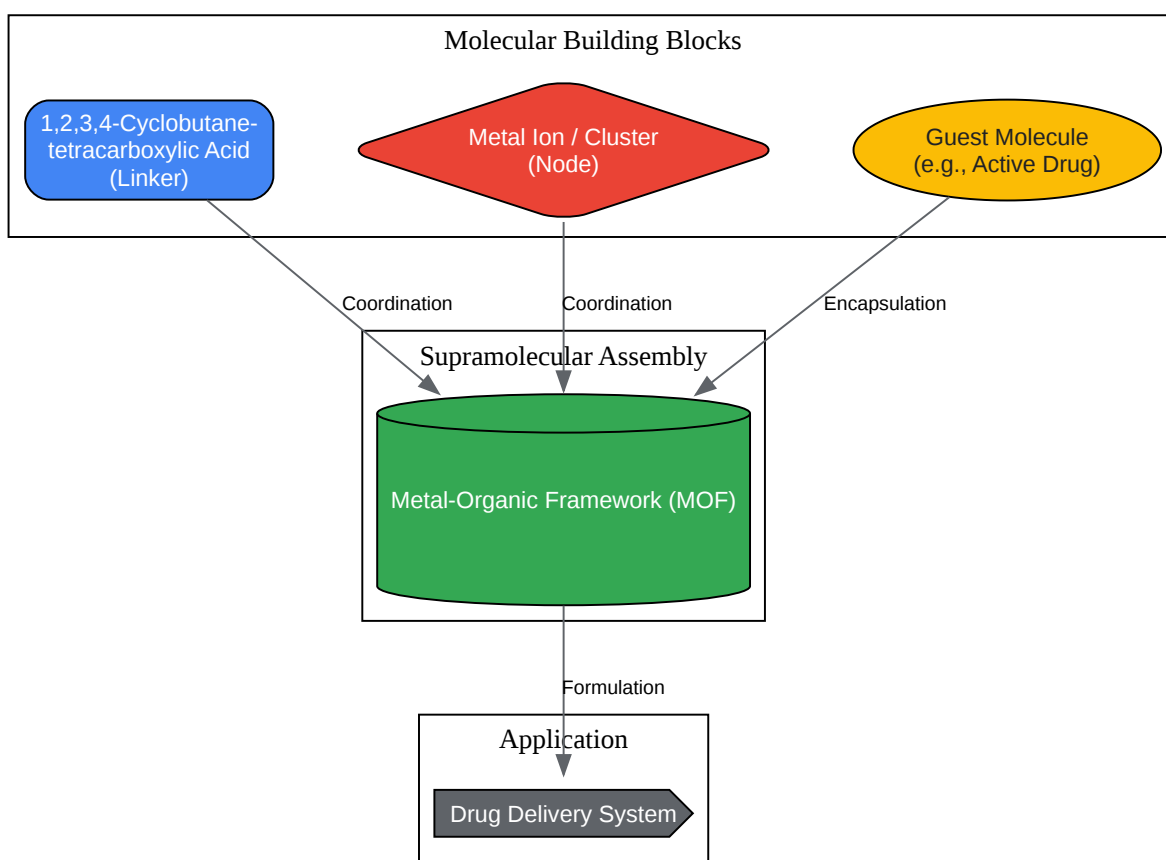
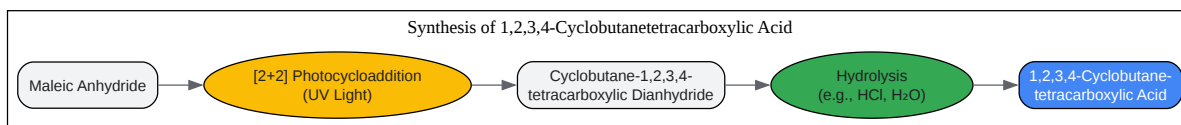
- **Preparation of a Saturated Solution:** A saturated solution of **1,2,3,4-cyclobutanetetracarboxylic acid** is prepared by dissolving the synthesized powder in deionized water at an elevated temperature (e.g., 60-70 °C) with stirring.
- **Filtration:** The hot, saturated solution is filtered to remove any insoluble impurities.
- **Slow Evaporation:** The filtered solution is transferred to a clean crystallizing dish or beaker, covered with a perforated parafilm to allow for slow evaporation of the solvent.
- **Crystal Formation:** The solution is left undisturbed at room temperature. Over a period of several days to a week, colorless, well-formed crystals of the dihydrate will precipitate.
- **Isolation:** The crystals are carefully isolated from the mother liquor and dried.

Signaling Pathways and Logical Relationships

While **1,2,3,4-cyclobutanetetracarboxylic acid** is not directly involved in specific biological signaling pathways, its significance in drug development lies in its role as a versatile linker in the construction of Metal-Organic Frameworks (MOFs). These MOFs can be designed as carriers for targeted drug delivery. The logical relationship is a hierarchical assembly from a simple organic molecule to a complex, functional drug delivery system.

The carboxylic acid groups of **1,2,3,4-cyclobutanetetracarboxylic acid** can coordinate with metal ions to form porous, crystalline MOFs. The pores of these MOFs can be loaded with drug molecules. The release of the drug can be controlled by the degradation of the MOF structure under specific physiological conditions (e.g., pH changes), allowing for targeted delivery to cancer cells or other diseased tissues.

Visualizations



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References

- 1. 1,2,3,4-Cyclobutane tetracarboxylic acid | C₈H₁₂O₁₀ | CID 70181777 - PubChem [pubchem.ncbi.nlm.nih.gov]
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